

Spectroscopic Profile of 4-Methoxy-2,5-dimethylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-2,5-dimethylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxy-2,5-dimethylbenzaldehyde**, a key aromatic aldehyde. The information is presented to facilitate its use in research, drug development, and quality control. This document details its characteristic spectroscopic signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Methoxy-2,5-dimethylbenzaldehyde**.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.17	s	1H	Aldehyde (-CHO)
7.65	s	1H	Aromatic-H
7.03	s	1H	Aromatic-H
3.85	s	3H	Methoxy (-OCH ₃)
2.60	s	3H	Methyl (-CH ₃)
2.35	s	3H	Methyl (-CH ₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (ppm)	Assignment
192.8	Aldehyde Carbonyl (C=O)
164.6	Aromatic C-O
141.1	Aromatic C-CH ₃
135.1	Aromatic C-CH ₃
132.5	Aromatic C-H
130.9	Aromatic C-CHO
114.3	Aromatic C-H
55.5	Methoxy (-OCH ₃)
21.9	Methyl (-CH ₃)
19.9	Methyl (-CH ₃)

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
164	100	[M] ⁺ (Molecular Ion)
163	95	[M-H] ⁺
135	50	[M-CHO] ⁺
121	30	[M-CHO-CH ₃] ⁺
91	45	[C ₇ H ₇] ⁺

Table 4: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925	Strong	C-H Stretch (Aliphatic)
2855	Strong	C-H Stretch (Aliphatic)
1685	Strong	C=O Stretch (Aldehyde)
1605	Medium	C=C Stretch (Aromatic)
1485	Medium	C-H Bend (Aliphatic)
1260	Strong	C-O Stretch (Aryl Ether)
1150	Medium	C-O Stretch (Aryl Ether)
810	Strong	C-H Bend (Aromatic, out-of-plane)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 10-20 mg of **4-Methoxy-2,5-dimethylbenzaldehyde** was accurately weighed and dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

- The solution was transferred to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer.
- Acquisition Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
 - Temperature: 298 K
- Processing:
 - The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

3. ^{13}C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer.
- Acquisition Parameters:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm

- Temperature: 298 K
- Processing:
 - The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the CDCl_3 solvent peak at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

- A 1 mg/mL stock solution of **4-Methoxy-2,5-dimethylbenzaldehyde** was prepared in dichloromethane. A 1 μL aliquot was injected into the GC-MS system.

2. Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC system.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
- Inlet: Splitless mode at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
- Mass Spectrometer: Agilent 5977A MSD.
- Ionization Mode: Electron Ionization (EI) at 70 eV.^[1]
- Mass Range: m/z 40-400.
- Data Acquisition: Full scan mode.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

- The solid sample of **4-Methoxy-2,5-dimethylbenzaldehyde** was analyzed directly using the Attenuated Total Reflectance (ATR) technique. A small amount of the powder was placed onto the diamond crystal of the ATR accessory.

2. Instrumentation and Conditions:

- Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.
- Accessory: Universal Attenuated Total Reflectance (UATR) accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.
- Data Processing: The spectrum was baseline corrected and the peak positions were identified.

Synthesis Pathway

The synthesis of **4-Methoxy-2,5-dimethylbenzaldehyde** can be achieved through a multi-step process starting from p-xylene. The logical workflow for this synthesis is depicted below.



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Caption: Synthesis workflow for 4-Methoxy-2,5-dimethylbenzaldehyde.

This technical guide provides a foundational set of spectroscopic data and methodologies for **4-Methoxy-2,5-dimethylbenzaldehyde**. This information is intended to support further research and development activities involving this compound.

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References

- 1. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
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